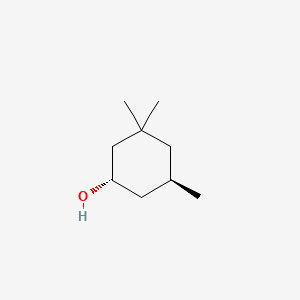

trans-3,3,5-Trimethylcyclohexanol

Übersicht

Beschreibung

trans-3,3,5-Trimethylcyclohexanol: is an organic compound with the molecular formula C₉H₁₈O . It is a stereoisomer of 3,3,5-trimethylcyclohexanol and is known for its minty flavor. This compound is used as a precursor in the synthesis of various chemicals, including vasodilators, sunscreen components, and nerve agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-3,3,5-Trimethylcyclohexanol can be synthesized through the hydrogenation of isophorone (3,3,5-trimethyl-2-cyclohexen-1-one) using a catalyst. Common catalysts include ruthenium, platinum, Raney nickel, or copper chromite . The hydrogenation process typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the hydrogenation of isophorone is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of this compound. The use of ruthenium catalysts is preferred due to their high activity and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: trans-3,3,5-Trimethylcyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,3,5-trimethylcyclohexanone.

Reduction: It can be reduced to form 3,3,5-trimethylcyclohexane.

Substitution: It can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed:

Oxidation: 3,3,5-Trimethylcyclohexanone.

Reduction: 3,3,5-Trimethylcyclohexane.

Substitution: Various substituted cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Process Overview

| Catalyst | Process | Yield |

|---|---|---|

| Ruthenium | Hydrogenation of isophorone | Up to 90% |

| Raney Nickel | Hydrogenation under high pressure | Approximately 90% |

Applications in Flavoring and Fragrance

One of the primary applications of trans-3,3,5-trimethylcyclohexanol is in the flavor and fragrance industry. It is known for its minty aroma and is used in various products including:

- Food Flavoring : Enhances the taste profile of confectioneries and beverages.

- Fragrance Formulations : Used in perfumes and personal care products for its pleasant scent.

The compound's ability to blend well with other flavoring agents makes it a valuable ingredient in creating complex flavor profiles .

Pharmaceutical Applications

This compound has also been investigated for its potential pharmaceutical applications. Research indicates that derivatives of this compound may help in the correction of dyslipidemia when formulated as amino acid esters. These esters exhibit significant biological activity on lipid parameters .

Case Study: Lipid Regulation

In a pharmacological study, esters derived from this compound were shown to have strong internal activities affecting lipid metabolism. The cis form of this compound was particularly noted for its effectiveness .

Environmental and Safety Considerations

The synthesis of this compound has been evaluated for environmental impact. Green synthetic procedures have been developed to minimize toxicity and enhance safety during production. In vitro skin cytotoxicity assays have been conducted to assess the safety profile of various derived esters .

Wirkmechanismus

The mechanism of action of trans-3,3,5-trimethylcyclohexanol involves its interaction with specific molecular targets and pathways. For example, in the case of its use as a vasodilator, it may interact with smooth muscle cells in blood vessels, leading to relaxation and dilation of the vessels . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

cis-3,3,5-Trimethylcyclohexanol: Another stereoisomer of 3,3,5-trimethylcyclohexanol.

3,3,5-Trimethylcyclohexanone: The oxidized form of 3,3,5-trimethylcyclohexanol.

3,3,5-Trimethylcyclohexane: The reduced form of 3,3,5-trimethylcyclohexanol.

Uniqueness: trans-3,3,5-Trimethylcyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different physical and chemical properties compared to its cis-isomer and other related compounds .

Biologische Aktivität

trans-3,3,5-Trimethylcyclohexanol, a cyclic alcohol with the molecular formula CHO and a molecular weight of approximately 142.24 g/mol, is characterized by a cyclohexane ring with three methyl groups at positions 3, 3, and 5, and a hydroxyl group (-OH) at position 1. This compound exhibits a range of biological activities and serves as a precursor for various pharmacologically relevant substances.

- Molecular Formula : CHO

- Molecular Weight : 142.24 g/mol

- Melting Point : ~58 °C

- Boiling Point : ~76 °C

- Form : White crystalline solid with a mint-like flavor

Synthesis

The primary method for synthesizing this compound is through the hydrogenation of isophorone. This process involves the addition of hydrogen across the double bond of isophorone in the presence of a catalyst. Other methods may include variations in organic synthesis techniques that leverage its unique structure.

1. Cardiovascular Effects

This compound is known to be a precursor to cyclandelate, a vasodilator used in treating peripheral vascular disease. Cyclandelate acts by dilating blood vessels, which can improve blood flow and alleviate symptoms associated with circulatory disorders. This suggests that this compound may have potential cardiovascular benefits through its metabolic conversion to cyclandelate .

2. Neurotoxicity Concerns

Research has indicated potential neurotoxic effects associated with this compound due to its structural similarities with certain nerve agents. Studies have raised concerns regarding safety in high concentrations or prolonged exposure to this compound . Understanding these effects is critical for assessing its safety profile in both industrial and consumer applications.

3. Flavoring Applications

Due to its mint-like flavor profile, this compound is utilized in flavoring applications within the food industry. Its sensory properties make it valuable for enhancing the taste of various products .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylcyclohexanol | CHO | Used as a solvent; one less methyl group |

| 2-Methylcyclohexanol | CHO | Different position of the methyl group; used in fragrances |

| Cyclohexanol | CHO | Lacks additional methyl groups; serves as solvent |

| Isophorone | CHO | Precursor to this compound |

This table highlights how this compound stands out due to its specific arrangement of three methyl groups and its unique biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Vasodilatory Effects : In clinical trials involving cyclandelate derived from this compound, patients with peripheral vascular disease reported improved symptoms such as pain relief and increased walking distance .

- Neurotoxic Assessment : A study examining the neurotoxic potential of structurally similar compounds found that high concentrations of this compound could lead to adverse neurological effects in animal models .

Eigenschaften

IUPAC Name |

(1S,5R)-3,3,5-trimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRVXFOKWJKTGG-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-54-4 | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of trans-3,3,5-trimethylcyclohexanol influence its reactivity?

A: The stereochemistry of this compound significantly impacts its reactivity. [] The presence of the axial hydroxyl group in this compound makes it more susceptible to oxidation by NBS compared to the cis isomer where the hydroxyl group is equatorial. [] This difference arises from the steric hindrance associated with the axial position, facilitating the interaction with NBS. Conversely, the equatorial hydroxyl group in the cis isomer is less accessible, leading to slower oxidation.

Q2: How does the 17O NMR spectrum provide insight into the structure of this compound?

A: 17O NMR spectroscopy reveals a unique characteristic of this compound. It exhibits a compression shift in its 17O NMR spectrum, attributable to the syn-axial interaction between the hydroxyl group and the methyl group at the 3-position. [] This phenomenon aligns with observations made in 13C NMR spectra, further confirming the influence of spatial interactions on the spectral properties of this compound.

Q3: Can microorganisms selectively produce specific isomers of 3,3,5-trimethylcyclohexanol?

A: Interestingly, the plant pathogenic fungus Glomerella cingulata exhibits stereoselective reduction capabilities towards 3,3,5-trimethylcyclohexanone. [] This fungus preferentially produces the cis-isomer of 3,3,5-trimethylcyclohexanol over the trans-isomer with a 20:1 ratio. [] This biological transformation highlights the potential of specific microorganisms to act as biocatalysts for the selective synthesis of desired stereoisomers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.